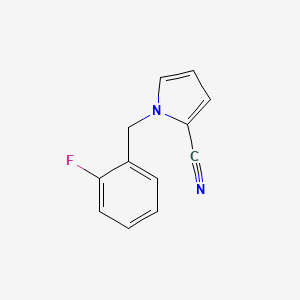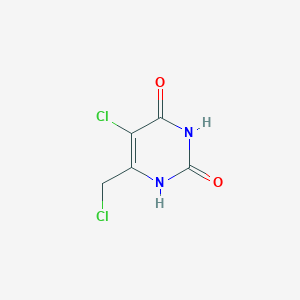
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
The compound "5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione" is a chlorinated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The chloro and chloromethyl substituents on the pyrimidine ring indicate that this compound could be a key intermediate in the synthesis of more complex molecules, potentially with biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach is the one-pot three-component reactions, which have been utilized to synthesize 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones using arylglyoxal, amino uracil derivatives, and thiols or malononitrile under microwave heating conditions . Although the specific synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
Molecular conformational analysis of similar compounds, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, has been performed using vibrational spectroscopy and DFT quantum chemical calculations. These studies provide insights into the geometrical parameters, potential energy distribution, and non-covalent interactions within the molecule . Such analyses are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
Chlorinated pyrimidine-2,4(3H,5H)-diones have been shown to react with nucleophiles. The structure of these compounds has been confirmed by NMR spectroscopy and X-ray structural analysis . The reactivity of the chloro and chloromethyl groups in 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione would likely follow similar pathways, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyrimidine derivatives can be inferred from related compounds. For instance, vibrational spectral analysis and XRD-structure computation have been used to characterize the properties of similar molecules . Additionally, the reactivity of the chloro and chloromethyl groups towards nucleophiles, as well as the potential for isomerization and non-linear optical properties, have been investigated . These studies provide a foundation for understanding the behavior of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione under various conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione has been used in various chemical synthesis processes. For example, its chlorination leads to the formation of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones, whose structure was confirmed by NMR spectroscopy and X-ray structural analysis. This indicates its potential in synthesizing complex chemical structures (Gudz et al., 2013).
Reactions with Nucleophiles
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione has been observed to undergo reactions with nucleophiles. This property is significant in the context of organic chemistry, where it can be used to create diverse molecular structures through nucleophilic substitution reactions (Gudz et al., 2013).
Derivative Synthesis
The compound is involved in the synthesis of various derivatives. For instance, reactions with 2-chloromethylthiirane afford substituted 1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-diones. Computational calculations have shown that alkylation occurs at the atom N1 of the pyrimidine ring, which is crucial for the synthesis of thietanyl-substituted pyrimidine derivatives (Kataev et al., 2013).
Molecular Conformation and Reactivity Analysis
In a study, the molecular conformation, reactivity, and vibrational spectral analysis of a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, were explored. This includes investigations into non-covalent interactions, bond dissociation energies, and molecular docking studies, which are essential for understanding the chemical properties and potential applications of these compounds (Al-Omary et al., 2017).
Utilization in Organic Synthesis
The compound has been utilized in the synthesis of pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives through a one-pot, efficient process. This showcases its utility in facilitating complex organic synthesis processes (Bazgir et al., 2008).
Safety And Hazards
The safety information for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione indicates that it is dangerous. The hazard statements include H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCXZREYQLVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=O)N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400235 | |
| Record name | 5-chloro-6-chloromethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
73742-45-7 | |
| Record name | 5-chloro-6-chloromethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-Chloro Methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

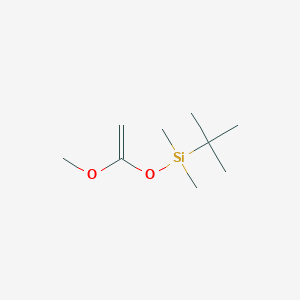
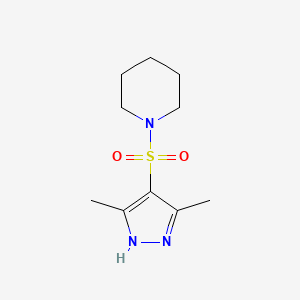
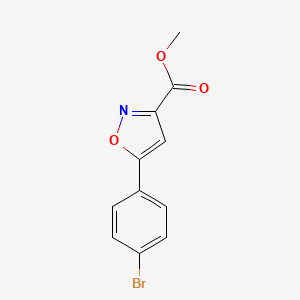
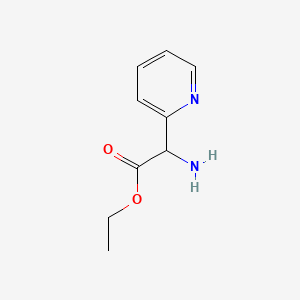
![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)
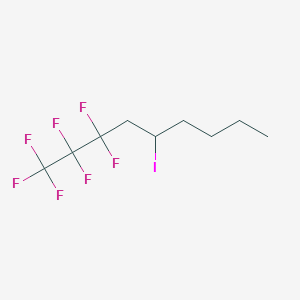
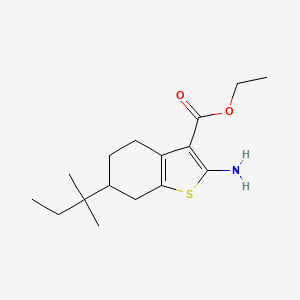
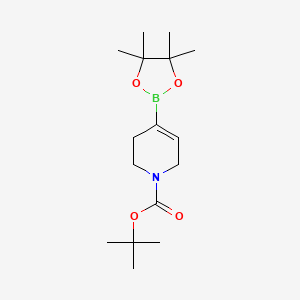
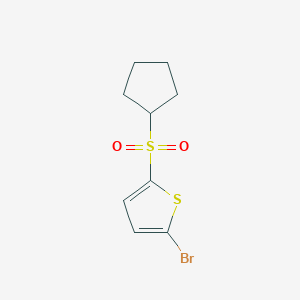
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
